molecular formula C36H28N2O2S B14137566 4,4'-Sulfonylbis(N,N-diphenylaniline)

4,4'-Sulfonylbis(N,N-diphenylaniline)

Cat. No.: B14137566
M. Wt: 552.7 g/mol
InChI Key: BKHQPMQSPMMQRG-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(N,N-diphenylaniline) is an organic compound with the molecular formula C36H28N2O2S. It is known for its unique structure, which includes two diphenylaniline groups connected by a sulfonyl group. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis(N,N-diphenylaniline) typically involves the reaction of N,N-diphenylaniline with a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of 4,4’-Sulfonylbis(N,N-diphenylaniline) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(N,N-diphenylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds .

Scientific Research Applications

4,4’-Sulfonylbis(N,N-diphenylaniline) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4,4’-Sulfonylbis(N,N-diphenylaniline) exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong bonds with other molecules, influencing the compound’s reactivity and stability. The aromatic rings provide sites for electrophilic and nucleophilic reactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Sulfonylbis(N,N-diphenylaniline) is unique due to its combination of sulfonyl and diphenylaniline groups, which confer specific chemical properties that are not found in similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and in research settings .

Properties

Molecular Formula

C36H28N2O2S

Molecular Weight

552.7 g/mol

IUPAC Name

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]sulfonylaniline

InChI

InChI=1S/C36H28N2O2S/c39-41(40,35-25-21-33(22-26-35)37(29-13-5-1-6-14-29)30-15-7-2-8-16-30)36-27-23-34(24-28-36)38(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H

InChI Key

BKHQPMQSPMMQRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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